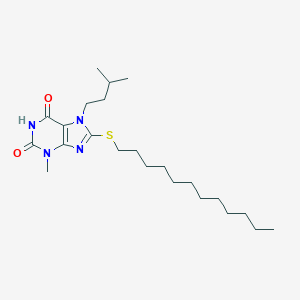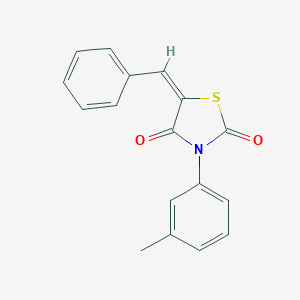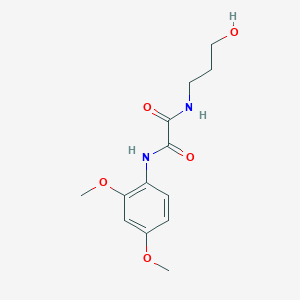
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound with the molecular formula C19H32N4O2S This compound is characterized by its unique structure, which includes a purine core substituted with dodecylsulfanyl, isopentyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using dodecyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the dodecylsulfanyl group.
Methylation: The final step involves methylation of the purine core using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the purine core or the alkyl chains.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purine derivatives with altered alkyl chains.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with enzymes or receptors.
Medicine: Explored for its therapeutic potential, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The dodecylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins. The purine core can engage in hydrogen bonding and π-π interactions, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(dodecylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of both dodecylsulfanyl and isopentyl groups differentiates it from other similar compounds, potentially leading to unique interactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O2S/c1-5-6-7-8-9-10-11-12-13-14-17-30-23-24-20-19(27(23)16-15-18(2)3)21(28)25-22(29)26(20)4/h18H,5-17H2,1-4H3,(H,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOASURKICNNIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3,4-dichloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B403482.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B403488.png)
![N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403489.png)
![4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether](/img/structure/B403490.png)



![8-(2,3-Dichlorophenyl)-4c,7,7a,8,10,10a,11,13a-octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B403522.png)
![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B403523.png)
![8-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403524.png)
![8-Methoxy-3,3-diphenyl-3H-benzo[f]chromene](/img/structure/B403526.png)
![4-(2,3-dichlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403527.png)
![1-benzyl-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B403528.png)
